

Functional Group Architectures: 2-Bromo-N,N-dimethylprop-2-enamide

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Compound of Interest

Compound Name: 2-bromo-N,N-dimethylprop-2-enamide

CAS No.: 31730-25-3

Cat. No.: B6599340

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Executive Summary

2-Bromo-N,N-dimethylprop-2-enamide (commonly referred to as 2-bromo-N,N-dimethylacrylamide) represents a high-value functional scaffold in organic synthesis and polymer chemistry.[1] Unlike simple acrylamides, which serve primarily as Michael acceptors, the introduction of an

-bromine atom creates a dual-modality electrophile.[1] This molecule possesses two distinct reactive sites: the electron-deficient alkene (susceptible to nucleophilic attack and radical propagation) and the carbon-bromine bond (susceptible to oxidative addition by transition metals).[1]

This guide dissects the electronic properties, synthetic utility, and handling protocols of this compound, providing a roadmap for its application in covalent drug discovery and advanced materials synthesis.

Structural Analysis & Electronic Properties[1]

The reactivity of **2-bromo-N,N-dimethylprop-2-enamide** is defined by the interplay between the amide group and the vinylic halogen.[1]

Electronic Push-Pull Dynamics

- The Amide (

) : A strong electron-withdrawing group (EWG) via induction (-I) but electron-donating via resonance (+R).[1] In this system, the inductive effect dominates the

-carbon, making it highly electrophilic.

- The Vinylic Bromide (

) : The bromine atom at the

-position exerts a strong inductive withdrawal (-I), further lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[1] This makes the

-carbon significantly more susceptible to nucleophilic attack than in unsubstituted acrylamides.[1]

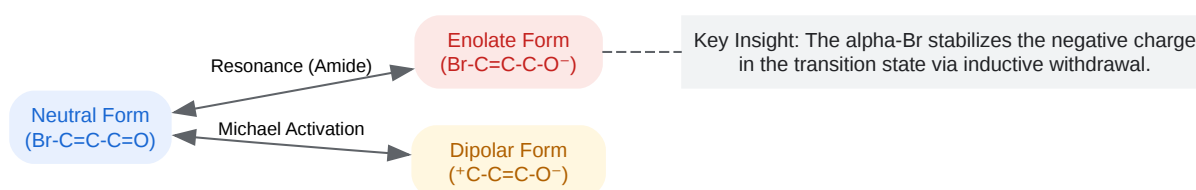
- Steric Environment: The

-dimethyl substitution prevents the formation of hydrogen bond donor networks (unlike primary amides), increasing solubility in aprotic organic solvents (DCM, THF) and preventing amide-induced aggregation.[1]

Resonance Structures (DOT Visualization)

The following diagram illustrates the resonance contributors that define the electrophilic character of the

-carbon.



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Figure 1: Resonance contributions highlighting the activation of the

-carbon.[1]

Reactivity Profile

The molecule exhibits three primary modes of reactivity, which must be selected via specific reaction conditions.

Mode A: The Super-Michael Acceptor

The

-bromo substituent enhances the electrophilicity of the double bond. Thiol (cysteine) or amine nucleophiles attack the

-carbon.[1]

- Mechanism: 1,4-Conjugate Addition.[1][2][3]
- Outcome: Formation of a saturated
-bromo amide adduct.[1]
- Secondary Reactivity: The resulting adduct contains an
-bromo stereocenter, which can undergo intramolecular displacement (
) if a nucleophile is tethered, forming cyclized products (e.g., lactams or aziridines).[1]

Mode B: Transition Metal Cross-Coupling

The

C-Br bond is a competent partner for Palladium(0) oxidative addition.[1]

- Reactions: Suzuki-Miyaura, Heck-Mizoroki, Sonogashira.[1]
- Utility: Allows for the modular construction of

-substituted acrylamides, which are difficult to synthesize via aldol condensation.

Mode C: Radical Polymerization

As a monomer, it undergoes radical polymerization.[\[4\]](#)[\[5\]](#)[\[6\]](#)

- Caution: The C-Br bond is labile under Atom Transfer Radical Polymerization (ATRP) conditions, often leading to chain transfer or termination.[\[1\]](#) Reversible Addition-Fragmentation chain Transfer (RAFT) is generally preferred for this monomer.[\[1\]](#)

Experimental Protocols

Synthesis of 2-Bromo-N,N-dimethylprop-2-enamide

Objective: Synthesis from 2,3-dibromopropionyl chloride via elimination.

Materials:

- 2,3-Dibromopropionyl chloride (1.0 equiv)[\[1\]](#)
- Dimethylamine (2.0 equiv, or 1.0 equiv + 1.0 equiv TEA)
- Dichloromethane (DCM) (Anhydrous)[\[1\]](#)
- Inhibitor (BHT, 100 ppm)

Protocol:

- Setup: Flame-dry a 3-neck round bottom flask equipped with a dropping funnel and nitrogen inlet. Charge with DCM and cool to 0°C.
- Amine Addition: Add Dimethylamine (2.0 equiv) dropwise. Note: The reaction is exothermic.
- Acylation: Add 2,3-dibromopropionyl chloride (1.0 equiv) dissolved in DCM dropwise over 30 minutes, maintaining temperature <5°C.
- Elimination Phase: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. The excess base facilitates the dehydrohalogenation of the intermediate (2,3-dibromo-N,N-dimethylpropanamide) to the vinyl bromide.[\[1\]](#)

- Workup: Wash organic layer with 1M HCl (to remove amine salts), then sat.

, then brine.

- Purification: Dry over

and concentrate in vacuo at low temperature (<30°C). Purify via vacuum distillation or flash chromatography (Hexanes/EtOAc).

- Critical Check: Verify product via

NMR (Vinyl protons:

6.0–7.0 ppm).

Application: Palladium-Catalyzed Heck Coupling

Objective: Coupling with Iodobenzene to form

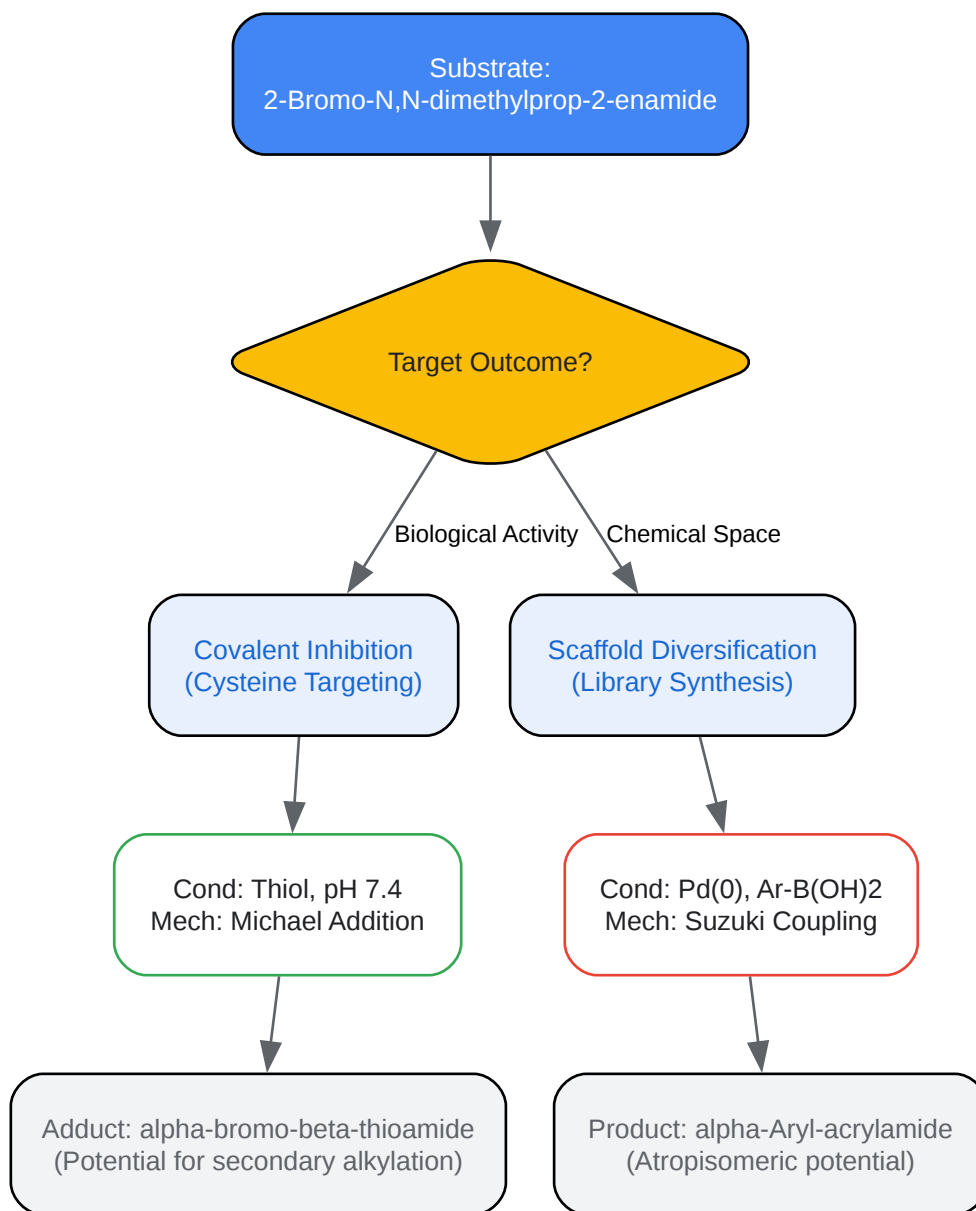
-phenyl-N,N-dimethylacrylamide.[\[1\]](#)

Protocol:

- Reagents: **2-bromo-N,N-dimethylprop-2-enamide** (1.0 equiv), Iodobenzene (1.2 equiv),
(5 mol%),
(10 mol%),
(2.0 equiv).[\[1\]](#)
- Solvent: DMF (degassed).
- Conditions: Heat to 80°C for 12 hours under Argon.
- Mechanism: Oxidative addition occurs preferentially at the C-I bond of iodobenzene, followed by insertion into the acrylamide double bond. The Br remains intact in many standard Heck conditions, or can be forced to couple if using
/bulky phosphines, leading to complex outcomes. Selection of the halide partner is critical.

Decision Logic & Workflow

The following diagram outlines the decision process for utilizing this scaffold in drug discovery.



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Figure 2: Strategic workflow for deploying **2-bromo-N,N-dimethylprop-2-enamide** in research.

Safety & Toxicology

- Neurotoxicity: Like all acrylamides, this compound is a potential neurotoxin. It can conjugate with nerve proteins. Double-gloving (Nitrile) and working in a fume hood are mandatory.[1]
- Lachrymator:
 - Halo carbonyls are potent lachrymators.[1]
- Storage: Store at -20°C with a radical inhibitor (e.g., 4-methoxyphenol) to prevent spontaneous polymerization.[1]

References

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- General Reactivity: "2-bromo-N,N-dimethylacrylamide." [1] Sigma-Aldrich Product Sheet. [1]

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